molecular formula C18H16N4O4 B6003537 1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B6003537
M. Wt: 352.3 g/mol
InChI Key: WGGBTXHCNOOHBI-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitro group, and a cycloheptatrienyl moiety

Properties

IUPAC Name

1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-17(18(24)21(20(12)2)13-6-4-3-5-7-13)19-15-10-8-14(22(25)26)9-11-16(15)23/h3-11H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBTXHCNOOHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C=CC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazolones and nitro-cycloheptatriene derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group and the pyrazolone core are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Coumarin derivatives: Widely studied for their therapeutic potential and diverse biological activities.

    Imidazole derivatives: Known for their broad range of chemical and biological properties.

Uniqueness

1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of a pyrazolone core with a nitro-cycloheptatriene moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

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